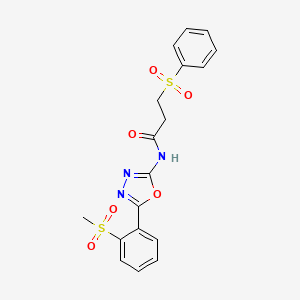

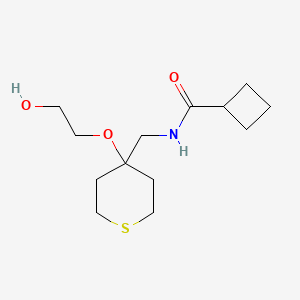

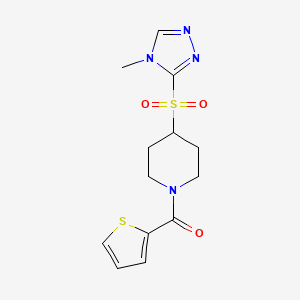

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives have occupied a unique place in the field of medicinal chemistry . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins and many natural terpenoids . They are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Synthesis Analysis

In general, the synthesis of furan derivatives involves various methods and reactions . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds includes a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The InChI code for a similar compound is 1S/C11H17NO2/c13-9-10-3-5-12 (6-4-10)8-11-2-1-7-14-11/h1-2,7,10,13H,3-6,8-9H2 .Chemical Reactions Analysis

The chemical reactions of furan derivatives can be quite complex and involve various steps . For example, the protodeboronation of alkyl boronic esters was reported, utilizing a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 195.26 g/mol . They are typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Design and Selectivity in Receptor Binding

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines is a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has led to the identification of compounds with potent and selective antagonistic activities at the 5-HT7 receptor, as well as multimodal 5-HT/dopamine receptor ligands, demonstrating antidepressant-like and pro-cognitive properties in animal models (Canale et al., 2016).

Inhibition of Carbonic Anhydrase for Glaucoma Treatment

Furazan and furoxan sulfonamides have been evaluated for their ability to inhibit human carbonic anhydrase isoforms, showing potent inhibitory effects. This property positions them as strong candidates for the development of new antiglaucoma agents, outperforming existing treatments like dorzolamide in lowering intraocular pressure in animal models of glaucoma (Chegaev et al., 2014).

Antimicrobial Activities of Azole Derivatives

The synthesis of azole derivatives, starting from furan-2-carbohydrazide, has led to compounds with demonstrated activity against various microorganisms. This research highlights the potential of these derivatives as antimicrobial agents, suggesting further exploration in the treatment of bacterial and fungal infections (Başoğlu et al., 2013).

Antidepressant and Antianxiety Properties

Novel series of compounds synthesized from 2-acetylfuran have shown significant antidepressant activities and antianxiety properties in albino mice, indicating their potential use in treating central nervous system disorders (Kumar et al., 2017).

Multifunctional Antioxidants for Age-Related Diseases

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups have been synthesized and evaluated for their protective effects against cell viability decrease and glutathione levels reduction induced by oxidative stress. These compounds show promise for the preventive treatment of cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Transition Metal Complexes and Biological Activity

Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, demonstrating moderate to significant antibacterial and antifungal activity. This suggests their potential for developing new antimicrobial agents (Chohan & Shad, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . These compounds can act on various targets or receptors in the body, broadening their scope in remedying various dispositions in clinical medicines .

properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-12-16(13(2)23-18-12)24(20,21)17-10-14-5-7-19(8-6-14)11-15-4-3-9-22-15/h3-4,9,14,17H,5-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYIYECBCUMTBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid](/img/structure/B2935895.png)

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-methoxyphenyl)methanone](/img/structure/B2935898.png)

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2935903.png)

![4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2935906.png)

![2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2935908.png)